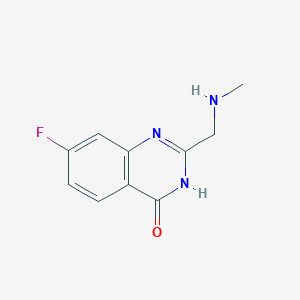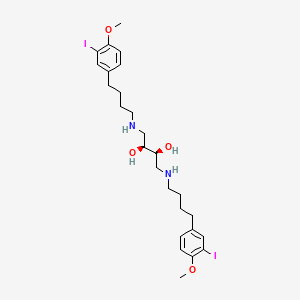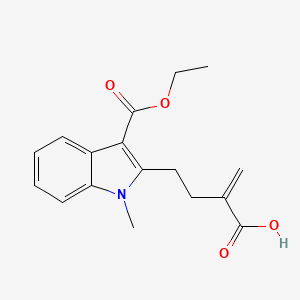
2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method might include:
Starting Materials: Indole, ethyl bromoacetate, and 3-butenoic acid.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow reactors and automated synthesis might be employed.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Using reducing agents like lithium aluminum hydride to reduce ester groups to alcohols.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use in drug development due to its indole core, which is common in many pharmaceuticals.
Industry: Use in the synthesis of dyes and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester would depend on its specific application. Generally, indole derivatives interact with various molecular targets such as enzymes, receptors, and DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1-Methyl-1H-indole-3-carboxylic acid: A simpler derivative used in organic synthesis.
Uniqueness
2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester is unique due to its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Propiedades
Número CAS |
154712-77-3 |
|---|---|
Fórmula molecular |
C17H19NO4 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
4-(3-ethoxycarbonyl-1-methylindol-2-yl)-2-methylidenebutanoic acid |
InChI |
InChI=1S/C17H19NO4/c1-4-22-17(21)15-12-7-5-6-8-13(12)18(3)14(15)10-9-11(2)16(19)20/h5-8H,2,4,9-10H2,1,3H3,(H,19,20) |
Clave InChI |
OTAOHVAQDLTDBP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=CC=CC=C21)C)CCC(=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


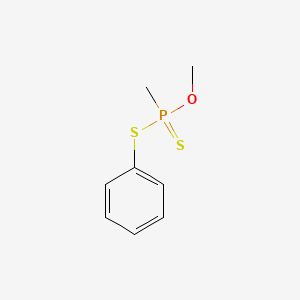

![4-(Chlorodifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13732680.png)

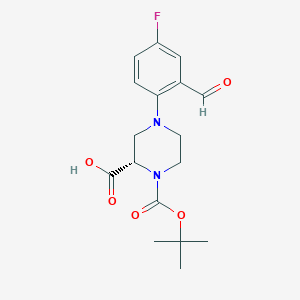


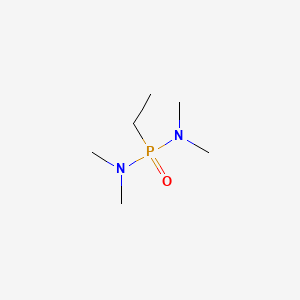



![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)
